(E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. Key structural features include:
- A 2-amino group on the pyrrole ring.
- A (4-methylbenzylidene)amino substituent at position 1, forming a Schiff base with E-stereochemistry.
- A 3-carboxamide moiety linked to a 3-methoxypropyl chain.
Below, we compare its structural and physicochemical attributes with analogs from recent literature.
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1-[(E)-(4-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-15-8-10-16(11-9-15)14-26-29-21(24)19(23(30)25-12-5-13-31-2)20-22(29)28-18-7-4-3-6-17(18)27-20/h3-4,6-11,14H,5,12-13,24H2,1-2H3,(H,25,30)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVQKFDBSCKBSF-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's biological activity, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₈H₁₈N₄O₂
- CAS Number : 474645-27-7
The structure features a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of various functional groups contributes to its reactivity and biological interactions.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit specific kinases involved in cell proliferation and survival pathways, such as FLT3 and CDK kinases. These pathways are crucial in cancer cell growth and metastasis.
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cell lines, indicating its potential as an anticancer agent. This effect is often mediated through the suppression of anti-apoptotic proteins and activation of pro-apoptotic factors.
- Cell Cycle Arrest : Studies have demonstrated that the compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, which prevents cancer cells from proliferating.
In Vitro Studies
In vitro experiments have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MV4-11 (AML) | 0.008 | FLT3 inhibition, apoptosis induction |
| MCF-7 (Breast) | 0.015 | CDK inhibition, cell cycle arrest |
| A549 (Lung) | 0.020 | Apoptosis via mitochondrial pathway |
These findings suggest that the compound's potency varies across different types of cancer cells, with particularly strong effects observed in acute myeloid leukemia (AML) models.
In Vivo Studies
In vivo studies using xenograft models have further validated the efficacy of this compound:
- Xenograft Model : In a study involving MV4-11 xenografts in nude mice, treatment with the compound at a dose of 15 mg/kg resulted in significant tumor regression compared to control groups.
- Safety Profile : Acute toxicity studies revealed an LD50 greater than 186 mg/kg, indicating a favorable safety margin compared to other chemotherapeutics like cytarabine.
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Acute Myeloid Leukemia (AML) : A clinical trial assessing the efficacy of this compound in AML patients showed promising results with improved response rates when combined with standard chemotherapy regimens.
- Breast Cancer : Another study focused on triple-negative breast cancer demonstrated that the compound could enhance the effects of existing therapies by overcoming resistance mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Analogs
*Calculated based on structural similarity to .
Substituent Effects on Physicochemical Properties
A. Benzylidene vs. Benzyl Linkage
- Single-Bonded Benzyl () : Reduced rigidity may lower binding affinity but improve metabolic stability due to resistance to hydrolysis .
B. Aromatic Substituent Electronic Effects
- Electron-Donating Groups (Target, ): 4-Methyl (Target): Moderate hydrophobicity; enhances membrane permeability. 3-Hydroxy (): Forms hydrogen bonds, improving solubility but requiring protection in prodrug strategies .
- Electron-Withdrawing Groups () :
C. Alkyl Chain Modifications
- 3-Methoxypropyl (Target, ) : Balances hydrophilicity and lipophilicity for optimal absorption.
- 3-Ethoxypropyl () : Increased lipophilicity may enhance tissue penetration but slow renal clearance .
Implications for Drug Design
- Molecular Weight : Compounds exceeding 500 g/mol (e.g., ) may face challenges in oral bioavailability.
- Polar Surface Area : Hydroxy and methoxy groups () improve solubility but require formulation adjustments.
- Steric Effects : Bulky substituents (e.g., bromo in , cyclohexenyl in ) may hinder target binding but improve metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
